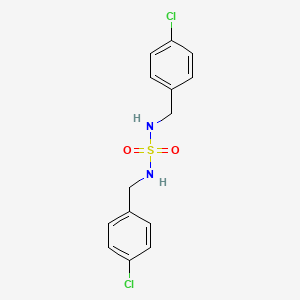

N,N'-bis(4-chlorobenzyl)sulfamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

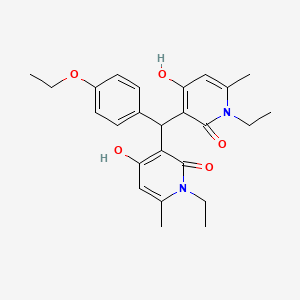

“N,N’-bis(4-chlorobenzyl)sulfamide” is a chemical compound with the molecular formula C14H14Cl2N2O2S . It is a type of sulfamide, a class of compounds that have been used in a range of applications from medicinal chemistry to anion-binding catalysis .

Synthesis Analysis

The synthesis of unsymmetrical sulfamides, including “N,N’-bis(4-chlorobenzyl)sulfamide”, has been achieved via Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry . This process has been applied to synthesize polysulfamides .Molecular Structure Analysis

The molecular structure of “N,N’-bis(4-chlorobenzyl)sulfamide” consists of two 4-chlorobenzyl groups attached to a sulfamide (SO2NH2) group . The exact 3D structure would need to be determined through experimental methods such as X-ray crystallography or computational methods.Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N’-bis(4-chlorobenzyl)sulfamide” include its molecular weight, which is 345.24 . Other properties such as melting point, boiling point, and density would need to be determined experimentally.科学的研究の応用

Enantiomeric Composition Analysis

N,N'-bis(4-chlorobenzyl)sulfamide has been utilized in studies related to the determination of enantiomeric composition of samples. Multivariate regression models using spectral data have been developed to predict the enantiomeric composition of N,N'-bis(4-chlorobenzyl)sulfamide and other compounds (Fakayode, Busch, & Busch, 2006).

Inhibition of Carbonic Anhydrase Isozymes

Research has demonstrated the potential of N,N'-bis(4-chlorobenzyl)sulfamide derivatives as inhibitors of carbonic anhydrase isozymes, which are enzymes involved in various physiological processes, including regulation of pH and ion transport (Winum et al., 2003). This property has implications in the design of novel antitumor therapies, particularly for hypoxic tumors (Winum, Vullo, Casini, Montero, Scozzafava, & Supuran, 2003).

Synthesis and Characterization of Novel Sulfamides

The synthesis of novel sulfamides from various amines, including N,N'-bis(4-chlorobenzyl)sulfamide derivatives, has been a subject of research. These sulfamides have been explored for their carbonic anhydrase inhibitory effects, presenting potential therapeutic applications (Akıncıoğlu, Akbaba, Göçer, Göksu, Gülçin, & Supuran, 2013).

Therapeutic Potential as Enzyme Inhibitors

Sulfamide-based inhibitors, including N,N'-bis(4-chlorobenzyl)sulfamide derivatives, have been designed for various enzymes like carbonic anhydrases and proteases. These compounds exhibit significant biological activities and therapeutic potential due to their ability to bind effectively to the active site of target enzymes (Winum, Scozzafava, Montero, & Supuran, 2006).

Application in Histamine Receptor Antagonism

N,N'-bis(4-chlorobenzyl)sulfamide derivatives have been synthesized and identified as potent and selective histamine H3 receptor antagonists. This finding is significant in the context of developing treatments for disorders associated with the histamine H3 receptor (Tozer et al., 1999).

特性

IUPAC Name |

1-(4-chlorophenyl)-N-[(4-chlorophenyl)methylsulfamoyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2O2S/c15-13-5-1-11(2-6-13)9-17-21(19,20)18-10-12-3-7-14(16)8-4-12/h1-8,17-18H,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPQPFGZQOHNGH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNS(=O)(=O)NCC2=CC=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-bis(4-chlorobenzyl)sulfamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2365647.png)

![2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2365648.png)

![Bis[(Z)-3-oxo-1-pyridin-4-ylprop-1-enyl] oxalate](/img/structure/B2365649.png)

![N-(2,3-dihydro-1H-inden-5-yl)-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2365658.png)

![1-(3-chlorobenzyl)-3-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2365661.png)